3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a pyrazolo[3,4-C]pyridine core, which is functionalized with a dioxaborolan group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine typically involves the reaction of pyrazolo[3,4-C]pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The dioxaborolan group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine exerts its effects involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites on target molecules, facilitating various chemical transformations. The pyrazolo[3,4-C]pyridine core can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine is unique due to its specific combination of a pyrazolo[3,4-C]pyridine core and a dioxaborolan group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H16BN3O2 |
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Molecular Weight |
245.09 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-5-6-14-7-9(8)15-16-10/h5-7H,1-4H3,(H,15,16) |
InChI Key |
ZNDOSKNZGXDZNZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=NN2 |
Origin of Product |
United States |
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